molecular formula C15H15FN2O3 B8498306 4-(4-Fluorophenoxy)benzamidine acetate CAS No. 361436-91-1

4-(4-Fluorophenoxy)benzamidine acetate

Cat. No.: B8498306
CAS No.: 361436-91-1
M. Wt: 290.29 g/mol
InChI Key: WTTXIRJSNFBFIU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)benzamidine acetate is a benzamidine derivative characterized by a fluorophenoxy substituent and an amidine group, stabilized as an acetate salt. The compound’s synthesis typically involves condensation of substituted benzamidine precursors with fluorophenoxy groups under reflux conditions, followed by purification via reversed-phase HPLC, as seen in analogous benzamidine syntheses . The acetate salt form enhances aqueous solubility, which is critical for bioavailability in therapeutic applications.

Properties

CAS No.

361436-91-1

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

IUPAC Name

acetic acid;4-(4-fluorophenoxy)benzenecarboximidamide

InChI

InChI=1S/C13H11FN2O.C2H4O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16;1-2(3)4/h1-8H,(H3,15,16);1H3,(H,3,4)

InChI Key

WTTXIRJSNFBFIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4-(4-fluorophenoxy)benzamidine acetate with structurally related benzamidine and benzamide derivatives, highlighting key differences in substituents, molecular properties, and biological activity:

Compound Name Molecular Formula (Example) Key Substituents Molecular Weight (g/mol) Solubility Biological Target Reference
This compound C15H14FN3O3* 4-Fluorophenoxy, amidine acetate ~327.3* High (aqueous) Glyoxalase I (inferred)
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide C21H16BrN2O3 Bromophenyl, methoxybenzamido 433.27 Moderate (THF) Unknown
3-(4-Trifluoromethyl-2-(4-sulfonylphenyl)phenoxy)benzamidine C21H22F3N4O4S Trifluoromethyl, sulfonylphenyl 555.5 Low (HPLC-purified) Unknown

Key Observations:

  • Solubility: The acetate salt form of the target compound likely improves aqueous solubility relative to non-salt benzamidines (e.g., trifluoromethyl derivative in ).
  • Zinc-Binding Capacity : Benzamidines (e.g., target compound) exhibit stronger zinc chelation than benzamides (e.g., compound 3, ) due to the amidine group’s basicity, which is critical for inhibiting zinc-dependent enzymes like glyoxalase I .

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